![molecular formula C19H21N5O2S B4437383 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)
3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide
Übersicht
Beschreibung
3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to produce several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in the body. Additionally, it has been shown to reduce pain and fever in animal models of inflammation. Furthermore, it has been shown to reduce anxiety and seizure activity in animal models of anxiety and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its high potency and selectivity. It has been shown to produce significant pharmacological effects at relatively low doses, which reduces the risk of toxicity and side effects. Additionally, its selectivity for certain enzymes and receptors allows for targeted pharmacological interventions. However, one of the limitations of using 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or cells in vitro.
Zukünftige Richtungen
There are several future directions for the scientific research on 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide. One direction is to investigate its potential as a therapeutic agent for various neurological and inflammatory disorders in humans. Another direction is to explore its mechanism of action in more detail, particularly its interactions with enzymes and receptors in the body. Additionally, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions. Finally, further studies could investigate the potential side effects and toxicity of the compound in animal models.
Wissenschaftliche Forschungsanwendungen
3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been investigated for its potential pharmacological applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in animal models. Additionally, it has been shown to have potential as an anticonvulsant and anxiolytic agent. These findings suggest that 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide may have therapeutic potential for the treatment of various neurological and inflammatory disorders.
Eigenschaften
IUPAC Name |
3-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-17-10-8-16(9-11-17)24-19(21-22-23-24)27-13-12-18(25)20-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPVBXWGSUFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)
![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)
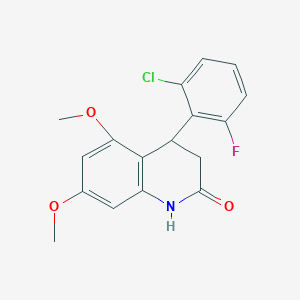
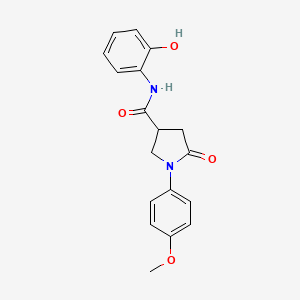
![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
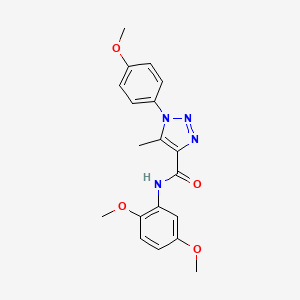
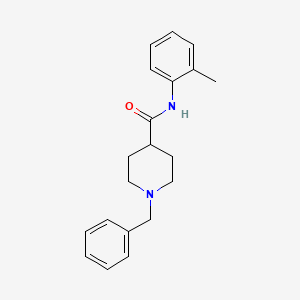
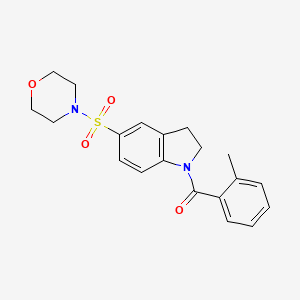
![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)